An In-depth Technical Guide to Diethyl Pyrazine-2,5-dicarboxylate
An In-depth Technical Guide to Diethyl Pyrazine-2,5-dicarboxylate
Abstract
This technical guide provides a comprehensive overview of Diethyl Pyrazine-2,5-dicarboxylate (CAS No. 103150-78-3), a pivotal chemical intermediate for advanced research applications. The pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, validated synthesis protocols, and key applications, with a focus on its role as a versatile building block. It is intended for researchers, chemists, and drug development professionals seeking authoritative technical information and actionable experimental procedures.
Chemical Identification and Core Properties
The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity and physical properties. Diethyl pyrazine-2,5-dicarboxylate is a symmetrically substituted aromatic diester. Its rigid, planar pyrazine core and the presence of two ethyl ester functionalities dictate its reactivity and application potential.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The primary identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 103150-78-3 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][3] |
| Molecular Weight | 224.21 g/mol | [1] |
| IUPAC Name | Diethyl pyrazine-2,5-dicarboxylate | N/A |
| InChI Key | XVTJYMWIFZRKPF-UHFFFAOYSA-N | |
| SMILES | O=C(C1=NC=C(C(OCC)=O)N=C1)OCC | [1] |
Physicochemical and Crystallographic Properties
| Property | Value | Source |
| Appearance | Colorless plates / Transparent crystals | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| Unit Cell Dimensions | a = 12.284 Å, b = 5.640 Å, c = 7.881 Åβ = 108.713° | [3] |
| Calculated Density (Dₓ) | 1.440 Mg/m³ | [3] |
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Synthesis and Purification
The reliable synthesis of Diethyl pyrazine-2,5-dicarboxylate is most commonly achieved via Fischer esterification of its corresponding diacid, pyrazine-2,5-dicarboxylic acid. This method is robust, scalable, and utilizes common laboratory reagents. Alternative methods, such as using thionyl chloride, offer a faster reaction time and are suitable for specific research contexts.
Synthesis Workflow and Mechanistic Insight
The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The workflow involves three primary stages: esterification, workup, and purification.
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Causality in Synthesis:
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Acid Catalyst (H₂SO₄ or SOCl₂): The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol. Thionyl chloride achieves a similar outcome by converting the carboxylic acid to a highly reactive acyl chloride intermediate.
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Reflux Conditions: The reaction is performed at an elevated temperature (reflux) to overcome the activation energy barrier, ensuring a reasonable reaction rate. Using an excess of ethanol also serves to push the equilibrium towards the product side, in accordance with Le Châtelier's principle.
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Neutralization & Extraction: After the reaction, the mixture is neutralized (e.g., with Na₂CO₃) to quench the acid catalyst and deprotonate any remaining carboxylic acid, making it water-soluble. The desired ester product, being less polar, can then be efficiently extracted into an immiscible organic solvent like ethyl acetate.
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Detailed Experimental Protocols
The following protocols are self-validating systems; successful synthesis should yield a product whose analytical data matches the characterization profile outlined in Section 3.0.
Protocol A: Sulfuric Acid Catalyzed Esterification [3]
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Setup: To a round-bottom flask equipped with a reflux condenser, add pyrazine-2,5-dicarboxylic acid (11.9 mmol, 2.0 g).
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Reagent Addition: Add 200 mL of ethanol and begin stirring. Slowly and carefully, add 2 mL of concentrated sulfuric acid to the stirring suspension.
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Reaction: Heat the mixture to reflux and maintain for 12 hours. The solid starting material should dissolve as the reaction progresses.
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Isolation: Cool the reaction mixture to room temperature. Reduce the volume via distillation under reduced pressure.
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Workup: Make the solution neutral by the careful addition of aqueous sodium carbonate (Na₂CO₃).
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Extraction: Extract the neutralized solution with ethyl acetate (e.g., 3 x 30 mL). Combine the organic layers.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., by slow evaporation from the ethyl acetate solution) to yield transparent crystals.
Protocol B: Thionyl Chloride Mediated Esterification [4][5] This method is often faster but requires more stringent handling of the corrosive and moisture-sensitive thionyl chloride.
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Setup: In a fume hood, suspend pyrazine-2,5-dicarboxylic acid (1 eq.) in ethanol.
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Reagent Addition: Cool the mixture in an ice bath and add thionyl chloride (SOCl₂) dropwise.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.
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Purification: Cool the reaction and remove the solvent under reduced pressure to yield the crude product, which can be purified by standard methods such as recrystallization or column chromatography. A reported yield for this method is 92%[4][5].
Spectroscopic and Analytical Characterization
Full characterization of the synthesized product is essential to confirm its identity, purity, and structure. While a public database spectrum is not available, the compound has been fully characterized in the primary literature via NMR, IR, and other analytical techniques[4]. The expected spectral features are described below based on the known molecular structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: A sharp singlet in the aromatic region (likely ~9.0-9.5 ppm) corresponding to the two equivalent protons on the pyrazine ring.Ethyl Group: A quartet (~4.5 ppm, 4H) for the -O-CH₂- protons and a corresponding triplet (~1.4 ppm, 6H) for the terminal -CH₃ protons. |
| ¹³C NMR | Carbonyl Carbon: A signal in the ester carbonyl region (~160-165 ppm).Aromatic Carbons: Two distinct signals for the pyrazine ring carbons; one for the proton-bearing carbons and one for the carboxyl-substituted carbons.Ethyl Group: Two signals corresponding to the -O-CH₂- carbon (~60-65 ppm) and the -CH₃ carbon (~14-15 ppm). |
| FT-IR (cm⁻¹) | C=O Stretch: A strong, sharp absorption band characteristic of an ester carbonyl group, typically around 1720-1740 cm⁻¹.C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹. |
| Mass Spec (MS) | [M]+: The molecular ion peak corresponding to the molecular weight (224.21 m/z). |
Applications in Research and Development
The utility of Diethyl pyrazine-2,5-dicarboxylate lies in its function as a rigid, symmetrical, and electron-deficient building block. The two ester groups serve as convenient handles for further chemical modification, making it a valuable precursor in several advanced fields.
Intermediate for Energetic Materials
A significant application of this compound is as a precursor in the synthesis of novel energetic materials[4]. The pyrazine ring provides a thermally stable, nitrogen-rich core.
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Synthetic Pathway: The diethyl ester can be readily converted to the corresponding dihydrazide (pyrazine-2,5-dicarbohydrazide) by reaction with hydrazine[4]. This dihydrazide is a key intermediate that can be further elaborated into more complex, energy-rich heterocyclic systems, such as oxadiazoles. The resulting compounds are investigated for their balance of high density, thermal stability, and low sensitivity, making them potential candidates for modern secondary explosives[4].
Ligand Precursor for Metal-Organic Frameworks (MOFs)
While the parent diacid (pyrazine-2,5-dicarboxylic acid) is more commonly used directly as a linker in MOF synthesis, the diethyl ester serves as a protected or soluble precursor.
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Mechanism of Use: The ester can be hydrolyzed in situ under hydrothermal or solvothermal synthesis conditions to generate the dicarboxylate linker, which then coordinates with metal ions to form the porous framework. This approach can sometimes offer better control over crystallization. The resulting MOFs have potential applications in gas storage and separation[6].
Scaffold in Medicinal Chemistry
The pyrazine ring is a well-established bioisostere for benzene and other aromatic rings in drug design. Its inclusion can modulate a compound's metabolic stability, solubility, and receptor-binding properties.
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Role in Drug Discovery: Diethyl pyrazine-2,5-dicarboxylate provides a scaffold that can be elaborated into more complex molecules for screening. The ester groups can be converted to amides, alcohols, or other functional groups, allowing for the creation of diverse chemical libraries to probe biological targets.
Safety and Handling
As a laboratory chemical, Diethyl pyrazine-2,5-dicarboxylate requires proper handling to ensure user safety.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Cat. 2)Eye Irritant (Cat. 2)STOT SE (Cat. 3) | GHS07 (!) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
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Recommended Handling Procedures:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store in a tightly sealed container in a cool, dry place.
References
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Li, C.-H., & Xu, J. (2012). Diethyl pyrazine-2,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2236. [Link]
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He, C., Zhang, J., Shreeve, J. M. (2024). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. Note: This is a future-dated article based on search results; the citation reflects the available information. [Link]
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The Good Scents Company. (n.d.). 2,5-diethyl pyrazine. Retrieved from [Link]
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Organic Letters. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. American Chemical Society. Retrieved from [Link]
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PubMed. (n.d.). Diethyl pyrazine-2,5-dicarboxyl-ate. Retrieved from [Link]
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ResearchGate. (2025). A transition metal complex containing pyrazine-2,5-dicarboxylato bridging ligands: A novel three-dimensional manganese(II) compound. Retrieved from [Link]
